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Compound of Interest

Compound Name: 9-PAHSA-d31

Cat. No.: B8050340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 9-palmitic acid-9'-hydroxy-stearic acid-d31

(9-PAHSA-d31) in the study of insulin resistance and type 2 diabetes. 9-PAHSA is an

endogenous branched fatty acid ester of a hydroxy fatty acid (FAHFA) that has garnered

significant attention for its potential anti-diabetic and anti-inflammatory properties. Its

deuterated form, 9-PAHSA-d31, serves as a crucial internal standard for accurate

quantification in biological matrices, enabling precise and reproducible experimental outcomes.

Introduction to 9-PAHSA and its Role in Metabolic
Regulation
Discovered as a novel class of endogenous lipids, FAHFAs, and specifically 9-PAHSA, have

been identified as having significant beneficial effects on glucose homeostasis.[1][2] Serum and

adipose tissue levels of 9-PAHSA are notably lower in insulin-resistant humans, and these

levels strongly correlate with insulin sensitivity.[2][3][4] Administration of 9-PAHSA in animal

models of insulin resistance has been shown to improve glucose tolerance, enhance insulin

secretion, and reduce inflammation.

The primary mechanism of action for 9-PAHSA is through the activation of G-protein coupled

receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 is

expressed in key metabolic tissues, including adipocytes and macrophages, and plays a critical

role in mediating the effects of fatty acids on inflammation and insulin sensitivity.
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Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of 9-

PAHSA in various experimental models of insulin resistance and diabetes.

Table 1: In Vivo Studies in Mouse Models
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Mouse Model
Treatment and
Dose

Duration Key Findings Reference

High-Fat Diet

(HFD)-fed

9-PAHSA (12

mg/kg/day via

minipumps)

4.5 months

Improved insulin

sensitivity and

glucose

tolerance.

db/db

9-PAHSA (50

mg/kg via oral

gavage)

4 weeks

Reduced blood

glucose levels

after 2 weeks;

ameliorated

carotid vascular

calcification and

attenuated

myocardial

hypertrophy after

4 weeks.

Aged chow-fed
5- and 9-PAHSA

(single oral dose)
Acute

Decreased

glycemia during

a pyruvate

tolerance test.

HFD-fed

5- and 9-PAHSA

(split dose of 6

mg/kg each)

Chronic

Consistently

lowered glycemia

5 hours after

food removal.

ob/ob 9-PAHSA 1 month

No significant

effect on body

weight, food

intake, glycemia,

or insulin

secretion.

Diet-induced

obese (DIO)

9-PAHSA (45

mg/kg via oral

gavage)

Acute Did not

significantly

improve the
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deranged

metabolic status.

Table 2: In Vitro Studies

Cell Line/Tissue
Treatment and
Concentration

Key Findings Reference

HepG2 cells
20 µM 9-PAHSA in

500 µM oleic acid

Increased cell viability

by 50% compared to

controls.

3T3-L1 adipocytes 9-PAHSA

Induced browning of

adipocytes via

enhanced expression

of brown fat-specific

genes.

Human Islets 9-PAHSA

Potentiated glucose-

stimulated insulin

secretion (GSIS), an

effect reversed by a

GPR40 antagonist.

MIN6 cells 9-PAHSA

GPR40 knockdown

completely reversed

9-PAHSA-potentiated

GSIS.

RAW 264.7

macrophages
9-PAHSA (10 µM)

Attenuated LPS-

induced cytokine

production.

Human subcutaneous

adipocytes
9-PAHSA (20 µM)

No significant

enhancement of

insulin-stimulated

glucose uptake.
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are summarized protocols for key experiments involving 9-PAHSA.

In Vivo Administration via Oral Gavage
Vehicle Preparation: A common vehicle for 9-PAHSA is a solution of 50% PEG400, 0.5%

Tween-80, and 49.5% sterile water (v/v/v).

Compound Dissolution: Weigh the required amount of 9-PAHSA based on the desired

dosage (e.g., 50 mg/kg) and the average weight of the mice. Dissolve the 9-PAHSA directly

into the prepared vehicle. Gentle warming and vortexing can aid in complete dissolution.

Ensure the final solution is clear and homogenous before administration.

Administration: Administer the solution to mice using an appropriately sized gavage needle.

The volume is typically calculated based on the mouse's body weight.

Glucose and Insulin Tolerance Tests
Oral Glucose Tolerance Test (OGTT): Following a fasting period (typically 6-14 hours), a

baseline blood glucose measurement is taken. Mice are then administered an oral bolus of

glucose (e.g., 2 g/kg body weight). Blood glucose levels are subsequently measured at

specific time points (e.g., 30, 60, 90, and 120 minutes) post-administration.

Insulin Tolerance Test (ITT): After a shorter fasting period (e.g., 5 hours), a baseline blood

glucose level is recorded. Mice are then given an intraperitoneal injection of insulin (e.g., 1

U/kg body weight). Blood glucose is monitored at regular intervals (e.g., 30, 60, 90, and 120

minutes) thereafter.

Quantification of 9-PAHSA using 9-PAHSA-d31
Sample Preparation: Serum samples are pretreated with a mixture of phosphate-buffered

saline, methanol, and chloroform (1:1:1.5). The organic phase containing the lipids is

collected and purified using a solid-phase extraction (SPE) column.

Internal Standard: 9-PAHSA-d31 is added to the sample as an internal standard to account

for sample loss during preparation and variability in instrument response.
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LC-MS/MS Analysis: The purified lipid extract is analyzed by High-Performance Liquid

Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). A C18 column is often used

for chromatographic separation. Multiple Reaction Monitoring (MRM) is employed for

sensitive and specific detection, monitoring the transition of the precursor ion to specific

product ions for both endogenous 9-PAHSA and the 9-PAHSA-d31 internal standard. It is

important to note that heavily deuterated standards like d31-PAHSA may exhibit a retention

time shift relative to their endogenous counterparts, which should be considered during

method development.

Signaling Pathways and Visualizations
9-PAHSA exerts its effects through the modulation of specific signaling pathways. The following

diagrams, generated using the DOT language, illustrate these key pathways.
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Caption: 9-PAHSA activates GPR120, leading to two main downstream pathways.
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Caption: A general experimental workflow for studying 9-PAHSA.

Discussion and Future Directions
The body of evidence suggests that 9-PAHSA is a promising lipid mediator with therapeutic

potential for type 2 diabetes and related metabolic disorders. Its ability to improve insulin

sensitivity and reduce inflammation through GPR120 activation underscores its importance as

a research target. However, it is important to note that some studies have reported a lack of

significant effects of 9-PAHSA on glucose metabolism, particularly in certain diet-induced obese

mouse models and at specific dosages. These discrepancies may be attributable to differences

in experimental protocols, including the choice of vehicle, mouse strain, diet composition, and

the specific isomers and enantiomers of PAHSA used.
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Future research should focus on elucidating the precise molecular mechanisms underlying the

differential effects observed in various models. Further investigation into the pharmacology of

different PAHSA isomers and enantiomers is also warranted. The use of 9-PAHSA-d31 as an

internal standard will be indispensable for ensuring the accuracy and comparability of these

future studies, ultimately paving the way for a clearer understanding of the therapeutic potential

of 9-PAHSA in metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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